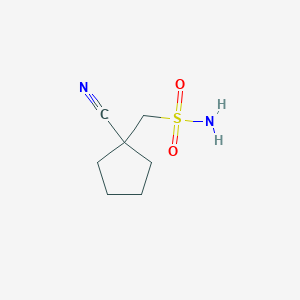

(1-Cyanocyclopentyl)methanesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamides like “(1-Cyanocyclopentyl)methanesulfonamide” often involves reactions such as aza–Michael reactions, S N Ar additions to activated aromatic halides, and [2+3]-cycloaddition of azides to nitriles .Molecular Structure Analysis

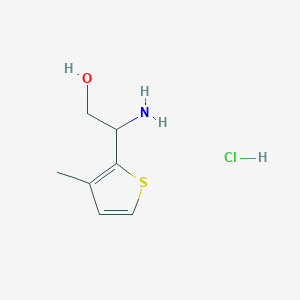

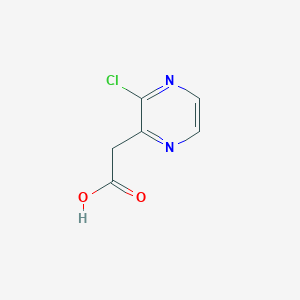

The molecular structure of “this compound” consists of a cyclopentyl ring attached to a methanesulfonamide group via a cyanide group .Applications De Recherche Scientifique

Catalysis and Asymmetric Synthesis

A study introduced azole derivatives of 2-aminocyclohexanecarboxylic acid, highlighting N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide as particularly effective for alkylzinc additions to aliphatic aldehydes, achieving high enantiomeric excess. This represents a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis (Wipf & Wang, 2002).

Cross-Coupling Reactions

A convenient, general, and high-yielding Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides was reported. This method addresses concerns over genotoxic impurities that can arise in alternative processes, demonstrating its application to the synthesis of dofetilide (Rosen et al., 2011).

Transfer Hydrogenation

The use of Cp*Ir(pyridinesulfonamide)Cl pre-catalysts for the base-free transfer hydrogenation of ketones was explored, showing that catalysis can be conducted in air without the need for dried and degassed substrates, nor basic additives and halide abstractors, which highlights a significant advancement in the field of transfer hydrogenation (Ruff et al., 2016).

Molecular Structure and Conformation

The molecular structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide were studied using IR spectroscopy and quantum chemical methods. It was found that this compound forms cyclic dimers in inert solvents and chain associates via hydrogen bonding in the crystal, providing insight into the interaction dynamics of such compounds (Sterkhova et al., 2014).

Computational Chemistry

A DFT-based computational study on N-(2-methylphenyl) methanesulfonamide and N-(3-methylphenyl) methanesulfonamide focused on their molecular conformation, NMR chemical shifts, and vibrational transitions. The study employed the B3LYP exchange correlation, offering insights into the physical properties and behaviors of these compounds (Karabacak et al., 2010).

Analyse Biochimique

Biochemical Properties

(1-Cyanocyclopentyl)methanesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily based on its ability to form hydrogen bonds and electrostatic interactions with target molecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, this compound can alter cellular metabolism by impacting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, thereby altering their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can be observed. These effects include alterations in liver and kidney function, as well as changes in behavior and physiological parameters. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For instance, it can affect the activity of enzymes involved in the citric acid cycle, glycolysis, and oxidative phosphorylation. These interactions can lead to changes in metabolic flux and metabolite levels, ultimately influencing cellular energy production and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound may be found in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.

Propriétés

IUPAC Name |

(1-cyanocyclopentyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2S/c8-5-7(3-1-2-4-7)6-12(9,10)11/h1-4,6H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGKNJNAYXWJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CS(=O)(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 9-(benzyloxycarbonylamino)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1377271.png)

![4-Bromo-2-(tert-butyl)-7-(trimethylsilyl)oxazolo[4,5-C]pyridine](/img/structure/B1377274.png)

![5-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1377282.png)

![1-{[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1377287.png)

![3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B1377290.png)